4-(3-((4-methoxyphenyl)thio)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-(3-((4-methoxyphenyl)thio)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoxaline core, which is a bicyclic structure containing nitrogen atoms, and a methoxyphenylthio group, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 4-(3-((4-methoxyphenyl)thio)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a diketone under acidic conditions.
Introduction of the Methoxyphenylthio Group: This step involves the nucleophilic substitution of a suitable leaving group with a methoxyphenylthiol compound.
Acylation: The final step involves the acylation of the intermediate product with a propanoyl chloride to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-(3-((4-methoxyphenyl)thio)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxyphenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include organic solvents, temperature control, and the use of catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-(3-((4-methoxyphenyl)thio)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties, such as anti-inflammatory or anticancer activities, are of interest for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(3-((4-methoxyphenyl)thio)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The methoxyphenylthio group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their activity. The quinoxaline core can intercalate with DNA, affecting gene expression and cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-(3-((4-methoxyphenyl)thio)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one can be compared with other quinoxaline derivatives and methoxyphenylthio compounds. Similar compounds include:
4-(3-(Phenylthio)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
4-(3-((4-Methylphenyl)thio)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one: Contains a methyl group instead of a methoxy group, potentially altering its interaction with molecular targets.
4-(3-((4-Hydroxyphenyl)thio)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one: The hydroxy group can form additional hydrogen bonds, influencing its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[3-(4-methoxyphenyl)sulfanylpropanoyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-23-13-6-8-14(9-7-13)24-11-10-18(22)20-12-17(21)19-15-4-2-3-5-16(15)20/h2-9H,10-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORQLQPYSHQICP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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